Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has shown promise as an anticancer agent, particularly against gastric cancer cells, by inhibiting the ERK signaling pathway . The compound is also used in the synthesis of various biologically active molecules and materials .
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it effective against certain cancer cells .
Comparison with Similar Compounds
Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives . These compounds share a similar triazolopyrimidine scaffold but differ in their substituents and biological activities.
Properties
Molecular Formula |
C11H14N4O3S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-methylsulfanyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H14N4O3S/c1-4-14-6-7(9(17)18-5-2)8(16)15-11(14)12-10(13-15)19-3/h6H,4-5H2,1-3H3 |
InChI Key |
IFQOBDZQFZBSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)N2C1=NC(=N2)SC)C(=O)OCC |
Origin of Product |
United States |
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